N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid is a chemical compound with a complex structure that includes a cyclopentyl ring, an amine group, and a prop-2-ynamide moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-aminocyclopentanol as the starting material.
Reaction Steps: The process involves several steps, including the conversion of 3-aminocyclopentanol to its corresponding chloride, followed by reaction with prop-2-ynylamine in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The synthetic route is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its use, but it generally involves binding to the active site of the target molecule, leading to a biological response.
Comparison with Similar Compounds
N-[2-(3-aminocyclopentyl)ethyl]carbamate
N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynylamine
Uniqueness: N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid is unique due to its trifluoroacetic acid moiety, which imparts distinct chemical properties compared to similar compounds.
Properties
CAS No. |
2580211-01-2 |
---|---|
Molecular Formula |
C12H17F3N2O3 |
Molecular Weight |
294.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.